molecular formula C23H25N3O3 B2518509 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-53-2

3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2518509
CAS No.: 222716-53-2
M. Wt: 391.471
InChI Key: ORWZCPHFOPHWOH-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzimidazole group attached to a chromen-4-one core, with additional functional groups such as diethylamino and hydroxyl groups. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to form the chromen-4-one structure. The benzimidazole group can be introduced through a condensation reaction with o-phenylenediamine and a carboxylic acid or its derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction parameters. Purification steps such as recrystallization or chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

  • Substitution: : The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like halides or tosylates can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of dihydrochromen-4-one derivatives.

  • Substitution: : Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Its benzimidazole group is known for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

The compound has been studied for its therapeutic potential, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit certain enzymes and bind to specific receptors makes it a valuable tool in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzimidazole group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole derivatives: : These compounds share the benzimidazole group and are used in various applications, including as antifungal and anticancer agents.

  • Chromen-4-one derivatives: : These compounds have a similar core structure and are used in the development of new drugs and materials.

Uniqueness

What sets 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one apart from other similar compounds is its unique combination of functional groups

Biological Activity

3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, commonly referred to as a benzimidazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

  • Molecular Formula: C21H21N3O3
  • Molecular Weight: 363.41 g/mol
  • CAS Number: 301308-65-6

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:

  • Activity Against Bacteria:
    • A study on benzimidazole derivatives reported high antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .
    • The compound's structural features may enhance its binding affinity to bacterial targets, potentially disrupting essential cellular processes.
  • Fungal Activity:
    • Research has demonstrated that certain benzimidazole derivatives can inhibit the growth of Candida albicans, with some compounds achieving MIC values as low as 3.9 µg/mL .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with various studies highlighting their ability to inhibit tumor cell proliferation:

  • Mechanism of Action:
    • The compound has been shown to interact with DNA topoisomerases, crucial enzymes involved in DNA replication and repair. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
    • Specific derivatives have demonstrated significant cytotoxicity against a panel of cancer cell lines, with IC50 values comparable to established chemotherapeutics like camptothecin .
  • Case Studies:
    • A study evaluated a series of benzimidazole derivatives against 60 human cancer cell lines at the National Cancer Institute, revealing that several compounds exhibited potent growth inhibition (GI50 values) across multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications:

  • Substituents on the benzimidazole core significantly affect antimicrobial and anticancer activities.
  • For example, variations in alkyl chain length and functional groups can modulate interactions with biological targets, enhancing efficacy and selectivity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets:

  • Docking analyses suggest that specific interactions with DNA topoisomerases and other proteins play a critical role in the observed biological activities .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus< 10 µg/mL
AntifungalCandida albicans3.9 µg/mL
AnticancerHuman cancer cell linesGI50 < 16 µM

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-14-11-15-21(28)17(23-24-18-9-7-8-10-19(18)25-23)13-29-22(15)16(20(14)27)12-26(5-2)6-3/h7-11,13,27H,4-6,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWZCPHFOPHWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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